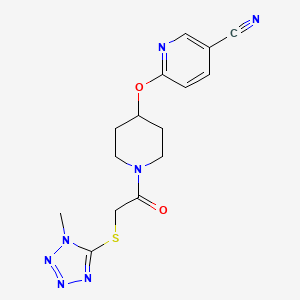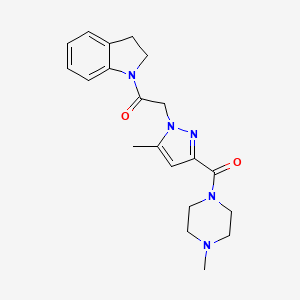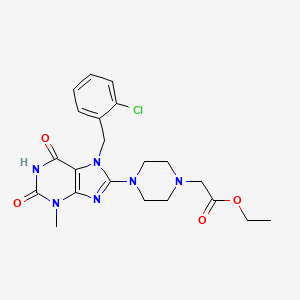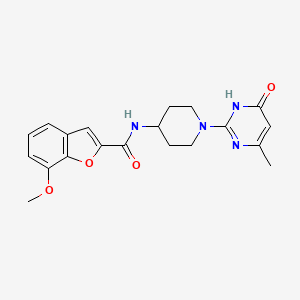
6-((1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is utilized as an intermediate in the synthesis of various nicotinonitriles, which are valuable in chemical research. One approach involves a one-pot condensation process followed by cyanoacetylation to create nicotinonitriles, demonstrating its utility in complex chemical syntheses (Gouda et al., 2016).
- In another study, similar compounds are used in the synthesis of α-Benzylthiobenzimidazoleacetonitriles, showcasing its role in the formation of structurally diverse molecules (Sadhu, Reddy, & Dubey, 2016).
Biological Activities and Applications
- It serves as a key element in the synthesis of compounds with potential anticancer properties. For example, certain derivatives synthesized using this compound have shown cytotoxicity against human breast cancer cell lines, indicating its relevance in cancer research (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
- The compound is also involved in the synthesis of nicotinonitrile derivatives with antimicrobial and antimycobacterial activities. This suggests its significance in the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).
Structural Analysis and Crystallography
- It has been used in crystallography to determine the relative stereochemistry of related compounds, which is crucial for understanding their chemical behavior and interactions (Lenda et al., 2004).
Synthesis of Derivatives and Analogs
- The compound is integral to the synthesis of various derivatives and analogs that possess diverse chemical and biological properties. For instance, it aids in the creation of substituted 4-(Thiophen-2-yl)nicotinonitriles, which can be transformed into pyrazolo[3,4-b]pyridines, indicating its versatility in organic synthesis (Hakobyan et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 1-methyl-1H-tetrazol-5-yl moiety , which is a common structural motif in many bioactive compounds.
Mode of Action
The presence of the 1-methyl-1H-tetrazol-5-yl group suggests that it might interact with its targets through the formation of hydrogen bonds or other non-covalent interactions . Further experimental studies are needed to elucidate the exact mode of action.
Biochemical Pathways
Compounds containing a 1-methyl-1h-tetrazol-5-yl group have been reported to be involved in various biological processes . More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
The presence of the 1-methyl-1H-tetrazol-5-yl group and the piperidin-4-yl group might influence its absorption and distribution profiles . Further pharmacokinetic studies are needed to understand the bioavailability of this compound.
properties
IUPAC Name |
6-[1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-21-15(18-19-20-21)25-10-14(23)22-6-4-12(5-7-22)24-13-3-2-11(8-16)9-17-13/h2-3,9,12H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUPJOGJKZDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2471911.png)









![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)

![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)
